(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone
Overview
Description
(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone is a synthetic organic compound that features a thiazole ring, a phenyl ring with two chlorine substituents, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methylamino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further modified to introduce the methylamino group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets. The thiazole ring and the phenyl group with chlorine substituents can interact with enzymes or receptors, modulating their activity. The methylamino group may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phenyl-substituted thiazoles. Examples include:
- (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-4-yl)methanone
- (2,4-Dichlorophenyl)(2-(ethylamino)-1,3-thiazol-5-yl)methanone
Uniqueness
The uniqueness of (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone lies in its specific substitution pattern and the presence of both the thiazole and phenyl rings. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHYLNWNAHFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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